2,3-Diphenylquinoxalin-6-amine

Catalog No.
S13302515
CAS No.
7466-46-8
M.F
C20H15N3
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diphenylquinoxalin-6-amine

CAS Number

7466-46-8

Product Name

2,3-Diphenylquinoxalin-6-amine

IUPAC Name

2,3-diphenylquinoxalin-6-amine

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C20H15N3/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,21H2

InChI Key

SVPKJVZSWCOADM-UHFFFAOYSA-N

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=CC=C4

2,3-Diphenylquinoxalin-6-amine is an organic compound with the molecular formula C20H16N2C_{20}H_{16}N_2. It belongs to the quinoxaline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazine ring. This compound is notable for its stability and unique electronic properties, making it valuable in various scientific and industrial applications, particularly in the fields of chemistry and biology.

  • Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
  • Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and alkyl or aryl halides for substitution reactions.

2,3-Diphenylquinoxalin-6-amine exhibits significant biological activity. It has been reported to possess antimicrobial and antiviral properties, making it a candidate for drug development. Recent studies have shown that derivatives of this compound demonstrate promising results in various biological assays, including antibacterial and anticancer activities against human liver cancer cells . Furthermore, molecular docking studies suggest that these compounds interact effectively with biological targets, enhancing their potential therapeutic applications .

The synthesis of 2,3-Diphenylquinoxalin-6-amine typically involves the condensation reaction of o-phenylenediamine with benzil. The general procedure includes:

  • Dissolving 1.1 grams of o-phenylenediamine in 8 milliliters of rectified spirit.
  • Adding this solution to a warm mixture of 2.1 grams of benzil in 8 milliliters of rectified spirit.
  • Heating the mixture in a water bath for approximately 30 minutes.
  • Gradually adding water until slight cloudiness appears, then cooling the solution and filtering the product .

Alternative synthesis methods have been explored using green chemistry approaches, which utilize environmentally friendly solvents and catalysts to improve yields and reduce waste . Techniques such as ultrasonic irradiation have also been employed to enhance reaction efficiency and product purity .

2,3-Diphenylquinoxalin-6-amine has a wide range of applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
  • Biology: Its antimicrobial and antiviral properties make it useful in developing new pharmaceuticals.
  • Industry: The compound is utilized in producing dyes, pigments, and optoelectronic materials due to its favorable electronic properties .

Recent studies have focused on the interaction patterns of 2,3-Diphenylquinoxalin-6-amine with various biological targets. For instance, molecular docking studies have revealed specific binding interactions with enzymes involved in metabolic pathways, suggesting potential mechanisms through which this compound exerts its biological effects . The interactions often involve hydrogen bonds and pi-pi stacking interactions with key amino acid residues within the enzyme's active site.

Several compounds share structural similarities with 2,3-Diphenylquinoxalin-6-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-MethylquinoxalineMethyl group at position 2Exhibits different solubility characteristics
6-AminoquinoxalineAmino group at position 6Enhanced biological activity against certain pathogens
2,3-DimethylquinoxalineTwo methyl groups at positions 2 and 3Increased lipophilicity affecting bioavailability
QuinoxalineBase structure without phenyl substituentsLess complex but serves as a precursor

Each of these compounds displays unique properties that differentiate them from 2,3-Diphenylquinoxalin-6-amine while retaining some functional characteristics inherent to the quinoxaline structure. The presence of additional functional groups or substitutions can significantly alter their biological activity and chemical reactivity.

2,3-Diphenylquinoxalin-6-amine is a heterocyclic organic compound belonging to the quinoxaline family. Its systematic IUPAC name is 6-amino-2,3-diphenylquinoxaline, reflecting the amino group at position 6 and phenyl substituents at positions 2 and 3 of the quinoxaline core. The compound is registered under CAS Number 7466-46-8 and has the molecular formula C₂₀H₁₅N₃, corresponding to a molecular weight of 297.35 g/mol. Key identifiers include the SMILES notation NC1=CC=2N=C(C(=NC2C=C1)C3=CC=CC=C3)C4=CC=CC=C4 and the InChIKey SVPKJVZSWCOADM-UHFFFAOYSA-N.

PropertyValue
IUPAC Name6-Amino-2,3-diphenylquinoxaline
CAS Number7466-46-8
Molecular FormulaC₂₀H₁₅N₃
Molecular Weight297.35 g/mol
Melting Point172–173°C
SMILESNC1=CC=2N=C(C(=NC2C=C1)C3=CC=CC=C3)C4=CC=CC=C4
InChIKeySVPKJVZSWCOADM-UHFFFAOYSA-N

The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring, with the amino group enhancing its electronic and steric properties. This structural configuration enables diverse reactivity and intermolecular interactions, making it valuable in synthetic chemistry.

Historical Development of Quinoxaline Derivatives

Quinoxaline derivatives trace their origins to the late 19th century, with early syntheses involving condensation of ortho-diamines with 1,2-diketones. The parent compound, quinoxaline, was first synthesized in 1875 via glyoxal and 1,2-diaminobenzene condensation. The introduction of phenyl and amino substituents, as seen in 2,3-diphenylquinoxalin-6-amine, emerged during mid-20th-century efforts to diversify heterocyclic frameworks for pharmaceutical applications.

Notable advancements include:

  • Synthetic Methods: Early routes relied on stoichiometric oxidants, but modern protocols employ catalytic systems (e.g., CuBr₂, PhI(OAc)₂) for domino reactions, enabling efficient cyclization and functionalization.
  • Functionalization: The amino group at position 6 allows further derivatization, such as acylations or Suzuki couplings, to fine-tune electronic properties.
  • Antibiotic Research: Derivatives like echinomycin, which contains a quinoxaline core, highlighted the role of amino-substituted quinoxalines in DNA intercalation and antimicrobial activity.

Significance in Heterocyclic Chemistry Research

2,3-Diphenylquinoxalin-6-amine exemplifies the versatility of quinoxalines in interdisciplinary research:

Pharmaceutical Applications

Recent studies (2020–2024) underscore its potential as a pharmacophore in anticancer and antimicrobial agents. The amino group facilitates hydrogen bonding with biological targets like kinase enzymes, while phenyl groups enhance lipophilicity for membrane penetration. For example, derivatives inhibit tumor cell proliferation by disrupting PI3K/Akt/mTOR signaling pathways.

Materials Science

The compound’s conjugated π-system and electron-rich amino group make it a candidate for organic semiconductors and fluorescent probes. Its rigid structure aids in stabilizing charge transport in optoelectronic devices.

Synthetic Methodology

Innovative domino reactions, such as Cu-catalyzed alkyne couplings or Fe₃O₄@Cu₂O–graphene-mediated cyclizations, have streamlined the synthesis of aminoquinoxalines. These methods reduce step counts and improve yields compared to traditional routes.

ApplicationKey FeatureReference
Anticancer AgentsKinase inhibition via H-bonding
Organic Semiconductorsπ-Conjugation for charge transport
Catalytic SynthesisDomino reactions with Cu/Fe catalysts

X-ray Crystallographic Analysis

The crystallographic analysis of 2,3-diphenylquinoxalin-6-amine reveals critical structural parameters that define its three-dimensional architecture [1] [2]. The compound exhibits a molecular formula of C₂₀H₁₅N₃ with a molecular weight of 297.35 g/mol [1] [2]. The quinoxaline core system demonstrates characteristic planarity with minimal deviations from the mean plane, consistent with other diphenylquinoxaline derivatives [4].

The crystal structure exhibits specific geometric parameters that are fundamental to understanding the compound's solid-state behavior [5] [4]. The quinoxaline ring system maintains near-planarity with root mean square deviations typically ranging from 0.02 to 0.08 Å from the least-squares plane [6] [7]. The phenyl substituents at positions 2 and 3 adopt specific orientations relative to the quinoxaline plane, with dihedral angles that influence intermolecular interactions [8] [9].

Table 1: Key Crystallographic Parameters for Quinoxaline Derivatives

ParameterTypical RangeReference Compound
Quinoxaline planarity (r.m.s. deviation)0.02-0.08 Å2,3-Diphenylquinoxaline [6]
Phenyl ring dihedral angles20-65°Various substituted quinoxalines [8] [10]
Intermolecular π-π stacking distance3.6-3.8 ÅQuinoxaline derivatives [9] [11]

The crystal packing of quinoxaline derivatives typically exhibits herringbone patterns with significant π-π stacking interactions [9] [11]. The centroid-to-centroid distances for π-stacking interactions generally fall within the range of 3.6 to 3.8 Å, indicating substantial intermolecular stabilization [9] [11].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Features

The Nuclear Magnetic Resonance spectroscopic analysis of 2,3-diphenylquinoxalin-6-amine provides comprehensive structural information through both proton and carbon-13 techniques [12] [13]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic resonances in the 7.0-8.5 ppm region, with the quinoxaline protons appearing as distinct multiplets [12] [13].

The aromatic proton assignments for quinoxaline derivatives typically show the following pattern: quinoxaline ring protons appear at δ 7.5-8.5 ppm, while phenyl ring protons resonate at δ 7.2-7.6 ppm [12] [14]. The amino group protons, when observable, appear as exchangeable signals that may be broadened due to rapid exchange processes [15] [16].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with signals distributed across the 120-160 ppm region [14] [17]. The quinoxaline nitrogen-bearing carbons typically appear at the downfield end of this range, around 150-160 ppm, while other aromatic carbons appear between 120-140 ppm [14] [17].

Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Quinoxaline Derivatives

Structural Feature¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Quinoxaline H-5,87.8-8.2125-135
Quinoxaline H-6,77.5-7.8128-138
Phenyl protons7.2-7.6128-140
Quinoxaline C-2,3-150-160

The coupling patterns observed in proton Nuclear Magnetic Resonance spectra provide additional structural confirmation, with typical coupling constants for quinoxaline ring protons ranging from 6-9 Hz for ortho couplings and 1-3 Hz for meta couplings [14] [18].

Infrared Absorption Characteristics

Infrared spectroscopy of 2,3-diphenylquinoxalin-6-amine reveals characteristic absorption bands that confirm the presence of key functional groups [2] [19]. The aromatic carbon-nitrogen stretching vibrations appear prominently around 1550-1600 cm⁻¹, which is diagnostic for quinoxaline derivatives [19] [20].

The amino group stretching vibrations typically manifest as medium to strong absorption bands in the 3200-3500 cm⁻¹ region [15] [19]. Primary amines characteristically show two bands corresponding to symmetric and asymmetric nitrogen-hydrogen stretching modes [21] [22].

Table 3: Key Infrared Absorption Bands for Quinoxaline Derivatives

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C=N stretch1550-1600StrongQuinoxaline ring
Aromatic C=C stretch1450-1500Medium-StrongPhenyl/quinoxaline
N-H stretch (primary amine)3200-3500MediumAmino group
Aromatic C-H stretch3000-3100MediumAromatic protons

The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450-1500 cm⁻¹, reflecting the complex aromatic framework of the molecule [19] [20]. Additional fingerprint region absorptions below 1400 cm⁻¹ provide specific molecular identification characteristics [19] [22].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,3-diphenylquinoxalin-6-amine provides molecular weight confirmation and structural information through characteristic fragmentation patterns [2] [21]. The molecular ion peak appears at m/z 297, corresponding to the molecular formula C₂₀H₁₅N₃ [2] [23].

The fragmentation pattern typically involves loss of specific substituents and ring fragmentation processes [21] [22]. Common fragmentation pathways include loss of hydrogen atoms, phenyl groups, and nitrogen-containing fragments [23] [21]. The base peak often corresponds to a stable aromatic fragment that retains the quinoxaline core structure [23] [21].

Table 4: Characteristic Mass Spectrometric Fragments

m/z ValueRelative IntensityProposed Fragment
297Variable[M]⁺ (molecular ion)
282Medium[M-NH₂]⁺
220High[Quinoxaline core]⁺
165Medium[Phenyl-quinoxaline]⁺

The fragmentation mechanisms follow established patterns for aromatic nitrogen heterocycles, with preferential cleavage at bonds adjacent to nitrogen atoms and retention of aromatic character in major fragments [21] [22].

Computational Molecular Modeling

Computational molecular modeling of 2,3-diphenylquinoxalin-6-amine employs density functional theory methods to predict structural and electronic properties [13]. The B3LYP functional with 6-311++G(d,p) basis sets represents the standard approach for quinoxaline derivative calculations [25] [26].

Optimized molecular geometries obtained through density functional theory calculations provide bond lengths, bond angles, and dihedral angles that complement experimental crystallographic data [26] [27]. The quinoxaline ring system maintains planarity in the optimized structure, with phenyl ring orientations that minimize steric interactions [26] [27].

Table 5: Computational Molecular Parameters

ParameterCalculated ValueMethod
Highest Occupied Molecular Orbital energy-5.2 to -5.8 eVB3LYP/6-311G(d,p) [26]
Lowest Unoccupied Molecular Orbital energy-1.8 to -2.4 eVB3LYP/6-311G(d,p) [26]
Energy gap3.4-4.0 eVDensity Functional Theory [26]
Dipole moment2.1-3.5 DebyeB3LYP calculations [27]

The electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, which are crucial for understanding reactivity and optical properties [26] [27]. The energy gap between these orbitals typically ranges from 3.4 to 4.0 eV for quinoxaline derivatives, indicating semiconductor-like behavior [26] [27].

Molecular electrostatic potential mapping provides insights into charge distribution and potential interaction sites [27] [19]. The amino group exhibits significant negative electrostatic potential, consistent with its nucleophilic character, while the quinoxaline nitrogen atoms show positive potential regions [27] [19].

Synthetic Methodologies

Conventional Condensation Approaches

The classical approach to quinoxaline synthesis relies on the condensation reaction between ortho-phenylenediamine and 1,2-dicarbonyl compounds [1] [2]. This fundamental methodology has been extensively employed for the preparation of 2,3-diphenylquinoxalin-6-amine derivatives through established synthetic protocols.

The most prevalent conventional method involves the reaction of benzil with 3,4-diaminobenzoic acid in acetic acid as solvent at 50°C [3]. This approach yields 2,3-diphenylquinoxaline-6-carboxylic acid as an intermediate, which can be subsequently modified to generate the desired amine functionality. The reaction typically requires prolonged heating periods ranging from 2 to 12 hours under reflux conditions [1].

Traditional synthesis employing rectified spirit as solvent demonstrates moderate efficiency, achieving yields of approximately 75% with reaction times extending from 1 to 1.5 hours [4] [5]. The conventional reflux method in ethanol similarly produces comparable yields under extended heating conditions. However, these approaches suffer from limitations including lengthy reaction times, elevated energy consumption, and the necessity for strong acid catalysts [1].

Table 1: Conventional Condensation Approaches for Quinoxaline Synthesis

MethodReaction ConditionsYield (%)Time
Benzil + o-phenylenediamineRectified spirit, 50°C, 1 hour751-1.5 hours
Reflux in acetic acidAcetic acid, reflux, 2-12 hoursVariable2-12 hours
Reflux in ethanolEthanol, reflux, 75% yield751-1.5 hours
Room temperature in ethanolToluene, room temperature, 2 hours922 hours
High temperature acid catalysisStrong acid catalyst, high temperatureVariableSeveral hours

Recent optimization studies have demonstrated that room temperature conditions in toluene can achieve superior yields of 92% within 2 hours [6], representing a significant improvement over traditional high-temperature methodologies. This enhancement suggests that careful selection of reaction conditions can substantially improve synthetic efficiency without compromising product quality.

Green Chemistry Protocols

The integration of green chemistry principles into quinoxaline synthesis has revolutionized traditional methodologies, offering environmentally benign alternatives that maintain high synthetic efficiency while reducing environmental impact [7].

3.2.1 Ultrasonic Wave-Assisted Synthesis

Ultrasonic irradiation has emerged as a powerful tool for enhancing quinoxaline formation through cavitation effects that promote rapid mass transfer and accelerated reaction kinetics [8] [9]. The application of ultrasonic waves in quinoxaline synthesis has demonstrated remarkable improvements in both reaction time and product yield.

Comparative studies between ultrasonic and conventional heating methods reveal substantial advantages for ultrasonic-assisted synthesis. Traditional heating methods requiring 45-50 minutes achieve yields of 48-64%, while ultrasonic irradiation reduces reaction times to 3-5 minutes with significantly improved yields of 69-80% [10]. The most dramatic improvement has been observed in benzil condensation reactions, where ultrasonic assistance reduces reaction time from 1-1.5 hours to merely 8 minutes while increasing yield from 75% to 97% [4].

The mechanism of ultrasonic enhancement involves the formation of cavitation bubbles that create localized high-temperature and high-pressure conditions upon collapse [8]. These extreme conditions facilitate the crossing of energy barriers, allowing faster conversion of reactants to intermediates and subsequently to final products. The catalyst-free ultrasonic synthesis protocol employing methanol as solvent at room temperature has achieved yields ranging from 80-99% [9].

Table 2: Ultrasonic Wave-Assisted Synthesis Conditions and Outcomes

StudyConditionsYield (%)Time Reduction
Ultrasonic vs conventional heatingUltrasound irradiation, 8 minutes97From 1-1.5 hours to 8 minutes
Cu-catalyzed coupling under ultrasoundCuI, PPh3, PEG-400, ultrasoundGood to excellentSignificant reduction
Catalyst-free ultrasonic synthesisMethanol, room temperature80-99Minutes vs hours
PEG-400 solvent systemK2CO3, mild conditionsHigh yieldsRapid formation

Advanced ultrasonic protocols have incorporated copper-catalyzed coupling reactions under ultrasound irradiation using environmentally friendly PEG-400 as solvent [8]. This methodology eliminates the need for co-catalysts while maintaining excellent yields and reducing reaction times to minutes rather than hours.

3.2.2 Microwave Irradiation Techniques

Microwave-assisted synthesis has established itself as an indispensable tool in modern quinoxaline chemistry, offering rapid heating, enhanced reaction rates, and improved yields [11] [10] [12]. The unique heating mechanism of microwave irradiation, which involves direct molecular excitation rather than conductive heating, enables uniform temperature distribution and accelerated reaction kinetics.

Microwave irradiation facilitates the polarization of molecules under irradiation, causing rapid reactions to occur with dramatically reduced reaction times [10]. Comparative studies demonstrate that microwave-assisted synthesis achieves yields of 69-80% within 3-5 minutes, representing substantial improvements over conventional heating methods that require 45-50 minutes for yields of 48-64% [10].

Specialized microwave protocols have been developed for specific quinoxaline derivatives. The synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives employs CuI-catalyzed intramolecular N-arylation under microwave irradiation, achieving excellent yields of 83-97% in reaction times of 45-60 minutes [11]. This methodology utilizes DMSO as solvent with controlled microwave power of 30 watts, demonstrating the importance of parameter optimization in microwave-assisted synthesis.

Table 3: Microwave Irradiation Techniques and Results

ApplicationConditionsYield (%)Time
Microwave vs conventional heatingMicrowave irradiation, 3-5 minutes69-803-5 minutes
CEM-focused microwave with PEG-40015% mol PEG-400, focused MWExcellent yieldsShort duration
Microwave-assisted Sonogashira couplingPd(OAc)2, CuI, PPh3, DMSO, 100°C49-8520 minutes
Indoloquinoxaline synthesisCuI, L-proline, DMSO, 30W83-9745-60 minutes
Water-based microwave synthesisWater solvent, microwave heating48-645 minutes

The regioselective synthesis of 2,3-disubstituted 6-aminoquinoxaline derivatives has been successfully accomplished using microwave-assisted Sonogashira coupling [13]. This methodology employs palladium acetate, copper iodide, triphenylphosphine, and triethylamine in DMSO at 100°C for 20 minutes, achieving yields ranging from 49-85% depending on substrate structure.

Water-based microwave synthesis represents an environmentally superior approach, utilizing water as the sole solvent under microwave heating conditions [10]. This protocol achieves respectable yields of 48-64% within 5 minutes, demonstrating the potential for completely green synthetic methodologies.

Catalytic Systems in Quinoxaline Formation

The development of efficient catalytic systems has been crucial for advancing quinoxaline synthesis, with particular emphasis on heterogeneous catalysts that offer advantages in terms of recyclability, ease of separation, and environmental compatibility [6] [14] [15].

Molybdophosphovanadates supported on commercial alumina cylinders have demonstrated exceptional catalytic activity in quinoxaline formation [6]. The CuH2PMo11VO40 catalyst supported on alumina (AlCuMoVP) exhibits superior performance, achieving 92% yield at room temperature within 2 hours. This catalytic system demonstrates excellent recyclability, maintaining catalytic activity for at least four cycles without appreciable loss of performance.

Metal Organic Frameworks (MOFs) represent a cutting-edge approach to heterogeneous catalysis in quinoxaline synthesis [15]. The SO3H-functionalized MIL-101-Cr-NH-RSO3H catalyst exhibits high catalytic performance due to its large surface area and well-dispersed active sites. The high surface area guarantees efficient dispersion of sulfonic acid groups, while the large pore size improves substrate accessibility to active sites.

Table 4: Catalytic Systems in Quinoxaline Formation

Catalyst TypeSupport/MediumYield (%)Recyclability
Molybdophosphovanadates (AlCuMoVP)Alumina cylinders924 cycles without loss
Metal Organic Frameworks (MOF)MIL-101-Cr-NH-RSO3HHigh yieldsGood recycling performance
Dowex 50WAqueous mediumExcellent yieldsMore than 5 times
Ammonium bifluoride (NH4HF2)Aqueous ethanol90-98Recyclable with negligible loss
Graphene oxide (GO)Hydrazine reduction48-95Reusable catalyst
Heterogeneous phosphate catalystsFertilizer-based catalystsExcellent yieldsUp to 6 cycles

Dowex 50W has been identified as an efficient, mild, and reusable heterogeneous catalyst for quinoxaline synthesis in aqueous medium [14]. This catalyst participates in condensation reactions between 1,2-diamines and various aromatic 1,2-diketones, producing excellent yields in short reaction times. The catalyst demonstrates remarkable recyclability, being successfully employed more than five times without significant loss of catalytic activity.

Ammonium bifluoride (NH4HF2) serves as an effective catalyst in aqueous ethanol solvent systems, achieving yields of 90-98% [2]. This catalyst system operates under mild reaction conditions and exhibits excellent recyclability with negligible loss in catalytic properties over multiple reaction cycles.

Graphene oxide (GO) and reduced graphene oxide (rGO) have emerged as versatile catalysts for quinoxaline synthesis [2] [16]. These carbon-based materials facilitate both the reduction of 2-nitroaniline precursors and the subsequent condensation with 1,2-dicarbonyl compounds. The catalyst system achieves yields ranging from 48-95% depending on substrate structure and reaction conditions.

Heterogeneous phosphate-based catalysts derived from common fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) offer economical and environmentally friendly catalytic options [1] [17]. These catalysts achieve excellent yields at ambient temperature and demonstrate recyclability for up to six cycles, making them attractive for large-scale applications.

Yield Optimization Strategies

Systematic optimization of reaction parameters has proven essential for maximizing quinoxaline synthesis efficiency, with comprehensive studies identifying key variables that significantly impact product yield and reaction selectivity [6] [18] [19] [20].

Solvent selection represents one of the most critical optimization parameters in quinoxaline synthesis. Extensive screening studies have identified methanol as the optimal solvent for rapid quinoxaline formation, enabling reaction completion within one minute at room temperature with yields up to 93% [19]. The superiority of methanol stems from its ability to facilitate efficient mass transfer while maintaining optimal solvation of both reactants and products.

Temperature optimization studies reveal that room temperature conditions often provide optimal results, with further temperature increases showing diminishing returns [6] [20]. Systematic investigation demonstrates that 25°C achieves 92% yield, while temperature elevation to 100°C or higher may not proportionally improve yields and increases energy consumption.

Table 5: Yield Optimization Strategies and Results

Optimization StrategyBest ConditionsYield Improvement (%)Key Benefits
Solvent selectionMethanol as solventUp to 93% in 1 minuteGreen solvent, fast reaction
Temperature optimizationRoom temperature to 100°C25°C: 92%, higher temps possibleEnergy efficient
Catalyst amount optimization100mg catalyst for 1mmol substrateFrom 43% (10mg) to 93% (150mg)Cost-effective catalyst use
Reaction time optimization1 minute to 2 hours depending on methodOptimization critical for maximum yieldReaction completion monitoring
Substrate ratio optimizationEquimolar quantitiesStoichiometric ratios preferredEfficient atom economy
Microdroplet techniqueMicrosecond reaction timesUp to 98.5% vs 31.6% bulkUltra-fast, high-throughput

Catalyst amount optimization reveals a clear correlation between catalyst loading and reaction yield [6]. Studies using AlCuMoVP catalyst demonstrate that yields increase from 43% with 10mg catalyst to 93% with 150mg catalyst for 1mmol substrate scale. However, the optimal catalyst loading appears to be approximately 100mg, as further increases provide only marginal yield improvements while increasing costs.

Reaction time optimization requires careful balance between reaction completion and potential side reactions. While some methodologies achieve excellent results within one minute [19], others may require extended periods depending on catalyst system and substrate reactivity. Systematic monitoring of reaction progress enables identification of optimal reaction endpoints.

The revolutionary microdroplet technique represents the newest frontier in yield optimization [18]. This approach achieves remarkable yield improvements, with microdroplet reactions producing up to 98.5% yield compared to 31.6% in bulk solution. The technique operates on microsecond timescales, offering unprecedented reaction rates and efficiency. The methodology utilizes high-speed nebulization to create charged droplets where rapid mixing and reaction occur, eliminating the need for traditional catalysts while achieving superior yields.

Substrate ratio optimization typically favors equimolar quantities of reactants to ensure efficient atom economy and minimize waste generation [6]. Stoichiometric ratios prevent excess reagent accumulation and facilitate product purification processes.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.126597491 g/mol

Monoisotopic Mass

297.126597491 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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